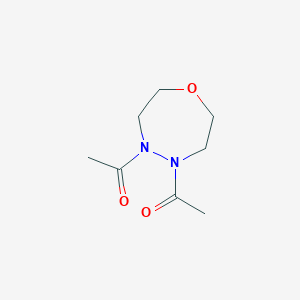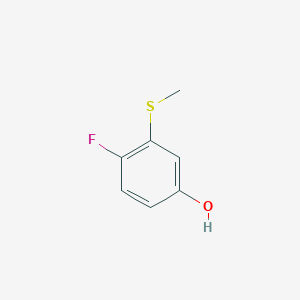
Boc-Arg-Ome
Übersicht
Beschreibung
Boc-Arg-Ome: is a compound used in peptide synthesis, where “Boc” stands for tert-butyloxycarbonyl, “Arg” stands for arginine, and “Ome” stands for the methyl ester. This compound is a protected form of arginine, an amino acid, which is essential in various biological processes. The Boc group protects the amino group of arginine, while the methyl ester protects the carboxyl group, making it easier to incorporate into peptides without unwanted side reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Arg-Ome typically involves the protection of the amino and carboxyl groups of arginine. The process begins with the protection of the amino group using tert-butyloxycarbonyl (Boc) anhydride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The carboxyl group is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reagents and solvents used are of industrial grade, and the reactions are optimized for efficiency and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions: Boc-Arg-Ome undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Boc group using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Ester Hydrolysis: Conversion of the methyl ester to the free carboxylic acid using bases like sodium hydroxide (NaOH) or acids like HCl.
Peptide Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC)
Common Reagents and Conditions:
Deprotection: TFA, HCl, methanol, dichloromethane.
Ester Hydrolysis: NaOH, HCl, water.
Peptide Coupling: DCC, DIC, N-hydroxysuccinimide (NHS), dimethylformamide (DMF)
Major Products:
Deprotected Arginine: Free arginine after removal of the Boc group.
Free Arginine Acid: Arginine with a free carboxyl group after ester hydrolysis.
Peptides: Longer peptide chains formed by coupling this compound with other amino acids
Wissenschaftliche Forschungsanwendungen
Chemistry: Boc-Arg-Ome is widely used in peptide synthesis, allowing for the creation of complex peptides and proteins. It serves as a building block in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS) .
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the role of arginine in various biological processes. It is also used in the synthesis of peptide-based drugs and therapeutic agents .
Medicine: this compound is used in the development of peptide-based drugs for treating various diseases, including cancer, infectious diseases, and metabolic disorders. It is also used in the synthesis of diagnostic peptides for imaging and biomarker detection .
Industry: In the pharmaceutical and biotechnology industries, this compound is used in the large-scale production of peptides and proteins for therapeutic and diagnostic applications. It is also used in the development of peptide-based materials and nanomaterials .
Wirkmechanismus
Boc-Arg-Ome exerts its effects through the formation of peptide bonds with other amino acids, leading to the synthesis of peptides and proteins. The Boc group protects the amino group of arginine, preventing unwanted side reactions during peptide synthesis. The methyl ester protects the carboxyl group, allowing for selective deprotection and coupling reactions .
Molecular Targets and Pathways: The primary molecular targets of this compound are the amino and carboxyl groups of other amino acids, enabling the formation of peptide bonds. The pathways involved include the deprotection of the Boc group and the ester hydrolysis of the methyl ester, followed by peptide coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Boc-Arg(Pbf)-OMe: Similar to Boc-Arg-Ome but with a different protecting group (Pbf) for the guanidinium group of arginine.
Boc-Lys-Ome: A protected form of lysine with a Boc group on the amino group and a methyl ester on the carboxyl group.
Boc-Asp(Ome)-OMe: A protected form of aspartic acid with Boc and methyl ester groups
Uniqueness: this compound is unique due to its specific protecting groups that allow for selective deprotection and coupling reactions. The Boc group provides stability during peptide synthesis, while the methyl ester allows for easy conversion to the free carboxyl group. This combination makes this compound a versatile and valuable compound in peptide synthesis .
Eigenschaften
IUPAC Name |
methyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N4O4/c1-12(2,3)20-11(18)16-8(9(17)19-4)6-5-7-15-10(13)14/h8H,5-7H2,1-4H3,(H,16,18)(H4,13,14,15)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMHHJVEHPDJY-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-yl)boronic acid](/img/structure/B3287029.png)






![6-Isopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B3287074.png)



